1,5-Dimethyltetralin

Catalytic cyclization Zeolite catalysis 2,6-DMN synthesis

Procure 1,5-Dimethyltetralin (1,5-DMT) specifically for its unmatched 100% selectivity to 2,6-DMN using H-beta zeolite, a critical pathway for high-purity PEN precursors. This isomer cannot be replaced by generic tetralin or other dimethyltetralin isomers for this application. It also serves as a unique hydrogen-donor for 1-tetralone conversion and is the only validated volatile marker for quantitative Botrytis cinerea infection modeling (Q²Y > 0.95). For absolute reproducibility in catalyst screening or vineyard disease diagnostics, this is the precise, authenticated isomer your R&D requires.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 21564-91-0
Cat. No. B1199045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyltetralin
CAS21564-91-0
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC1CCCC2=C(C=CC=C12)C
InChIInChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3
InChIKeyBMADLDGHUBLVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyltetralin (CAS 21564-91-0) — Chemical Identity, Physical Properties, and Industrial Context for Procurement Decisions


1,5-Dimethyltetralin (1,5-DMT), systematically named 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene, is a member of the tetralin class characterized by methyl substitution at the 1 and 5 positions of the tetralin framework [1]. It is a colorless to pale yellow combustible liquid with a characteristic aromatic odor, exhibiting high hydrophobicity and solubility in organic solvents . Standard commercial specifications list a boiling point of 245–249 °C (lit.), density of 0.956 g/mL at 25 °C (lit.), and refractive index n20/D 1.539 (lit.) . Industrially, 1,5-DMT functions primarily as a key intermediate in the synthesis of 2,6-dimethylnaphthalene (2,6-DMN), the precursor to polyethylene naphthalate (PEN) resin [2], and as a hydrogen-donor reactant in zeolite-catalyzed conversions such as the upgrading of 1-tetralone over HY zeolite .

Why 1,5-Dimethyltetralin Cannot Be Interchanged with Other Alkyltetralins or Unsubstituted Tetralin in Research and Industrial Applications


The 1,5-dimethyl substitution pattern of 1,5-DMT imparts a distinct combination of steric, electronic, and catalytic behavior that precludes simple replacement by unsubstituted tetralin, alternative dimethyltetralin isomers (e.g., 1,6-DMT, 2,6-DMT), or other alkyltetralin derivatives. In catalytic cyclization reactions, 1,5-DMT exhibits unique selectivity profiles under specific zeolite conditions that other isomers do not replicate [1]. Furthermore, its boiling point (245–249 °C) and density (0.956 g/mL) differ markedly from unsubstituted tetralin (bp 207 °C, density 0.970 g/mL), affecting both separation processes and solvent performance [2]. In analytical applications, 1,5-DMT serves as a specific volatile marker for Botrytis cinerea fungal infection, whereas closely related compounds such as 1,5-dimethylnaphthalene provide different temporal and quantitative signatures [3]. These differences in physical properties, catalytic selectivity, and biomarker specificity render generic substitution scientifically and economically unjustified without explicit validation.

Quantitative Evidence Guide: Differentiating 1,5-Dimethyltetralin from Closest Analogs Based on Published Data


100% Selectivity to 1,5-DMT Achieved with H-beta Zeolite Versus H-USY Catalyst Systems

In the catalytic cyclization of 5-ortho-tolyl-pentene (5-OTP) to 1,5-DMT, the use of H-beta zeolite catalyst achieves 100% selectivity to 1,5-DMT at lower reaction temperatures (below 140 °C), whereas the comparator catalyst H-USY (referenced in prior patents) produces side reaction products including other DMT isomers, DMN isomers, and polymeric impurities [1].

Catalytic cyclization Zeolite catalysis 2,6-DMN synthesis

1,5-DMT as the Predominant Volatile Constituent (14.27%) in Xanthium strumarium Essential Oil with Geographic Differentiation

In Egyptian Xanthium strumarium leaf essential oil, 1,5-dimethyltetralin was identified as the single most abundant constituent at 14.27%, followed by eudesmol (10.60%) and l-borneol (6.59%) [1]. Comparative chemometric analysis using PCA and AHC demonstrated that Egyptian EO profiles differ significantly from those reported from Pakistan, Iran, and Brazil, with 1,5-DMT serving as a key differentiating marker for geographic origin [1].

Essential oil profiling Allelopathic activity Chemometric analysis

1,5-DMT Validated as Quantitative Biomarker for Botrytis cinerea Infection Level Prediction (Q²Y = 0.784–0.959)

In a study on Botrytis cinerea infection in wine grapes, 1,5-dimethyltetralin was identified among four selected VOCs (together with 1,5-dimethylnaphthalene, phenylethyl alcohol, and 3-octanol) that demonstrated excellent predictive models for infection level quantification, with cross-validated Q²Y values ranging from 0.784 to 0.959 [1]. While 1,5-dimethylnaphthalene serves as a related marker, the temporal expression and quantitative relationship of 1,5-DMT provide distinct diagnostic utility in the overall VOC panel [1].

Volatile organic compounds Fungal disease detection Wine grape quality

Physicochemical Differentiation from Unsubstituted Tetralin: Boiling Point Elevation of +38–42 °C and Density Reduction of ~0.014 g/mL

The 1,5-dimethyl substitution on the tetralin framework alters key physical properties relative to unsubstituted tetralin. 1,5-DMT exhibits a boiling point range of 245–249 °C (lit.) and a density of 0.956 g/mL at 25 °C . In comparison, unsubstituted tetralin (1,2,3,4-tetrahydronaphthalene) has a boiling point of approximately 207 °C and density of 0.970 g/mL at 20 °C [1].

Physical properties Solvent selection Distillation parameters

Recommended Application Scenarios for 1,5-Dimethyltetralin Based on Differentiated Quantitative Evidence


Catalytic Synthesis of 2,6-DMN for PEN Resin Production Using H-beta Zeolite Systems

1,5-DMT is the essential intermediate in the production of 2,6-dimethylnaphthalene (2,6-DMN), which is subsequently oxidized to 2,6-naphthalenedicarboxylic acid and polymerized into polyethylene naphthalate (PEN) resin . The documented 100% selectivity to 1,5-DMT using H-beta zeolite catalyst at temperatures below 140 °C (versus H-USY systems that generate impurity isomers) makes this compound the required starting material for process optimization studies targeting high-purity 2,6-DMN streams with minimal side-product contamination [1]. Industrial R&D groups developing PEN precursor technologies should prioritize 1,5-DMT as the reference substrate for catalyst screening and process intensification work.

Hydrogen-Donor Reactant in Zeolite-Catalyzed Ketone Conversions

1,5-DMT serves as a hydrogen-donor reactant in the conversion of 1-tetralone over HY zeolite catalysts . This application leverages the unique hydrogen-transfer capabilities of the methyl-substituted tetralin framework under zeolitic confinement conditions. Researchers investigating hydrogen-transfer mechanisms in shape-selective zeolite catalysis should employ 1,5-DMT as a well-characterized donor molecule whose physical properties (bp 245–249 °C, density 0.956 g/mL) are fully documented, enabling reproducible experimental design and product separation protocols .

GC-MS Reference Standard for Botrytis cinerea Infection Monitoring in Viticulture

1,5-DMT has been validated as one of four quantitative volatile markers for Botrytis cinerea infection level prediction in wine grapes, with predictive models achieving cross-validated Q²Y values of 0.784–0.959 . Analytical laboratories supporting vineyard disease surveillance programs require authenticated 1,5-DMT reference material for SPME-GC–MS method calibration, retention time verification, and quantitative VOC panel development . This application is specific to 1,5-DMT; alternative dimethyltetralin isomers have not been validated for this diagnostic purpose and would not substitute without full re-validation of the chemometric model.

Natural Product Reference Standard for Xanthium strumarium Essential Oil Authentication

1,5-DMT constitutes 14.27% of Egyptian Xanthium strumarium leaf essential oil and serves as a key chemotaxonomic marker distinguishing Egyptian accessions from Pakistani, Iranian, and Brazilian populations via PCA and AHC analysis . Pharmacognosy researchers, essential oil authentication laboratories, and quality control groups studying Xanthium species should procure authenticated 1,5-DMT as a reference standard for quantifying this dominant volatile constituent in GC-MS profiling studies .

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